3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine class. This compound is of significant interest due to its potential biological and pharmacological activities. The structure of this compound includes a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxybenzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide in ethanol in the presence of trimethylamine to afford the corresponding pyridinethione derivative . The final step involves the reaction of this derivative with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits antimicrobial activity against various microbial strains, including E. coli, B. mycoides, and C.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including antibacterial and antifungal treatments.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to interfere with microbial cell wall synthesis or disrupt essential enzymatic processes within the microbial cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar thienopyridine core and exhibit comparable biological activities.
Pyridinethione derivatives: These compounds are structurally related and have been studied for their antimicrobial properties.
Uniqueness
3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its diethylamino and phenyl groups contribute to its unique pharmacological profile and make it a promising candidate for further research and development.
Biological Activity
3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound belonging to the thienopyridine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-b]pyridine core with specific substitutions that contribute to its biological profile. Its IUPAC name is this compound, and its chemical formula is .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various microbial strains. Notably, it has shown effectiveness against:
- Escherichia coli
- Bacillus mycoides
- Candida species
The compound's mechanism of action in antimicrobial activity is believed to involve interference with microbial cell wall synthesis or disruption of essential enzymatic processes within microbial cells .
Anti-Cancer Activity
Recent studies have explored the anti-cancer potential of related thieno[2,3-b]pyridines. For instance, compounds with similar structures have been evaluated for their ability to inhibit the FOXM1 transcription factor in triple-negative breast cancer cell lines. The results indicated that specific substitutions could enhance anti-proliferative effects, suggesting a promising avenue for further investigation .
Structure-Activity Relationship (SAR)
The SAR analysis of thieno[2,3-b]pyridines indicates that electronic properties of substituents significantly impact biological activity. For example:
- Compounds bearing electron-withdrawing groups at specific positions demonstrated increased potency against cancer cell lines.
- The presence of diethylamino and phenyl groups in this compound is crucial for its unique pharmacological profile .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Wall Synthesis : This leads to increased susceptibility of bacteria to environmental stressors and ultimately cell death .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : A study reported that this compound inhibited the growth of various bacterial strains with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Studies : In vitro assays demonstrated that modifications in the thieno[2,3-b]pyridine structure influenced the inhibition of FOXM1 expression in cancer cells. Compounds similar to 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine exhibited IC50 values indicating potent anti-proliferative effects .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Antimicrobial Activity | Anti-Cancer Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Effective against E. coli and cancer cells |
Related Thieno[2,3-b]pyridines | Varies | Yes | Activity depends on substituents |
Pyridinethione derivatives | Yes | Limited | Studied for antimicrobial properties |
Properties
IUPAC Name |
3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-21(4-2)18(22)16-15(19)13-10-11-14(20-17(13)23-16)12-8-6-5-7-9-12/h5-11H,3-4,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDSEMOEGVFOTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323508 | |
Record name | 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816738 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
385400-92-0 | |
Record name | 3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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